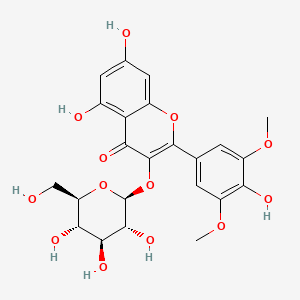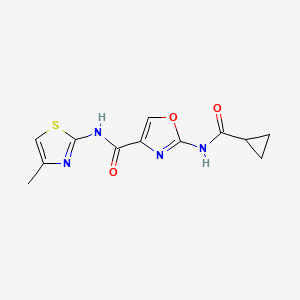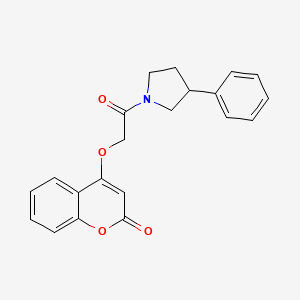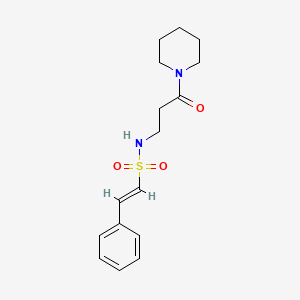
3-(3-咔唑-9-基-2-羟丙基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is primarily used in scientific experiments to explore its implications in chemistry, biology, medicine, and industrial processes.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
The primary targets of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione are related to the pathogenesis and development of diabetes . The compound has been shown to interact with key elements in the body’s response to insulin secretion and glucose metabolism .
Mode of Action
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione: interacts with its targets by reducing oxidative stress, blocking adrenergic hyperactivation, preventing damage to pancreatic cells, and modulating carbohydrate metabolism . These interactions result in a decrease in blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the enzyme α-glucosidase, which catalyzes the final stage of the digestion process of carbohydrates to monosaccharides . These sugars are then absorbed and enter the bloodstream, thus increasing blood glucose levels . By inhibiting this enzyme, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione helps to reduce postprandial blood glucose concentration .
Result of Action
The molecular and cellular effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione ’s action include a reduction in oxidative stress, prevention of damage to pancreatic cells, and modulation of carbohydrate metabolism . These effects contribute to the compound’s potential use in the treatment of metabolic disorders including type 2 diabetes mellitus .
生化分析
Biochemical Properties
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative stress by neutralizing reactive oxygen species. Additionally, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione has been found to modulate the activity of proteins involved in cell signaling pathways, including protein kinases and phosphatases, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can exert sustained effects on cellular function, including prolonged activation of antioxidant pathways and continuous inhibition of pro-inflammatory enzymes .
Dosage Effects in Animal Models
The effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione vary with different dosages in animal models. At low to moderate doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphate dehydrogenase and hexokinase . By modulating these enzymes, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can alter metabolite levels and affect overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cells, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can bind to intracellular proteins, facilitating its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione is crucial for its activity and function. This compound has been found to localize predominantly in the cytoplasm and mitochondria . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione to specific subcellular compartments, thereby influencing its biochemical and cellular effects .
准备方法
The synthesis of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione involves several steps. . The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
化学反应分析
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the carbazole or imidazolidine-2,4-dione moieties.
相似化合物的比较
When compared to similar compounds, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione stands out due to its unique combination of structural features and reactivity. Similar compounds include other carbazole derivatives and imidazolidine-2,4-dione analogs, which may share some properties but differ in their specific applications and reactivity profiles. The uniqueness of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione lies in its ability to undergo a diverse range of chemical reactions and its potential for use in various scientific and industrial applications.
属性
IUPAC Name |
3-(3-carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-12(11-21-17(23)9-19-18(21)24)10-20-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20/h1-8,12,22H,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSDUJAKHRYCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2510422.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2510429.png)


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)
![N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2510436.png)
![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)
![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)

![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2510441.png)
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)

